molecular formula C7H7N5O2S B13132456 2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile

2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile

Cat. No.: B13132456
M. Wt: 225.23 g/mol
InChI Key: OIHRRVGUFAMZEL-AATRIKPKSA-N
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Description

2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a triazine ring substituted with a methylthio group and a nitroacetonitrile moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and methylthiourea.

    Substitution Reactions: The methylthio group is introduced via nucleophilic substitution reactions, where a suitable methylthiol reagent reacts with the triazine ring.

    Nitroacetonitrile Introduction: The nitroacetonitrile moiety is incorporated through a nitration reaction followed by a condensation reaction with acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted triazine derivatives

Scientific Research Applications

2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It finds applications in the development of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to DNA or proteins. The nitroacetonitrile moiety can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and reactive dyes.

    2,4-Diamino-6-methylthio-1,3,5-triazine: Explored for its antimicrobial properties.

    2,4,6-Triaminopyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile stands out due to its unique combination of a triazine ring with a nitroacetonitrile moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile is a novel triazine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the synthesis, characterization, and biological activities of this compound based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C8H9N5OSC_8H_9N_5OS, with a molecular weight of approximately 225.25 g/mol. The structure features a triazine ring substituted with a methylthio group and a nitroacetonitrile moiety, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The methodology often includes:

  • Reagents : Methylthio-substituted triazines and nitroacetonitrile derivatives.
  • Conditions : Reactions are generally conducted in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile under reflux or microwave irradiation to enhance yields.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance:

  • Cytotoxicity Testing : The compound was evaluated against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Results indicated significant cytotoxic effects with IC50 values ranging from 3.6 µM to 11.0 µM, depending on the specific structural modifications within the triazine framework .
Cell LineIC50 (µM)Reference
HCT-1166.2
MCF-74.5
HeLa7.0

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Antibacterial Testing : In vitro studies demonstrated activity against Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Klebsiella pneumoniae10

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • Substituent Influence : The presence of electron-withdrawing groups enhances cytotoxicity, while bulky substituents can reduce activity due to steric hindrance.
  • Triazine Modifications : Variations in the triazine ring structure significantly influence both anticancer and antimicrobial activities, suggesting that further optimization could yield more potent derivatives .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Triazole Derivatives : Compounds with similar triazole structures have been successfully utilized in chemotherapy regimens, demonstrating the potential for this class to serve as lead compounds for drug development .
  • Combination Therapies : Research indicates that combining triazine derivatives with conventional chemotherapeutics can enhance overall efficacy and reduce resistance in cancer treatments .

Properties

Molecular Formula

C7H7N5O2S

Molecular Weight

225.23 g/mol

IUPAC Name

(2E)-2-(6-methyl-4-methylsulfanyl-1H-1,3,5-triazin-2-ylidene)-2-nitroacetonitrile

InChI

InChI=1S/C7H7N5O2S/c1-4-9-6(5(3-8)12(13)14)11-7(10-4)15-2/h1-2H3,(H,9,10,11)/b6-5+

InChI Key

OIHRRVGUFAMZEL-AATRIKPKSA-N

Isomeric SMILES

CC1=NC(=N/C(=C(\C#N)/[N+](=O)[O-])/N1)SC

Canonical SMILES

CC1=NC(=NC(=C(C#N)[N+](=O)[O-])N1)SC

Origin of Product

United States

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